N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 339.351 g/mol. The compound is characterized by a unique structure that integrates various heterocyclic moieties, including furan, oxadiazole, and thiazole, which are known for their diverse biological activities.
The compound's synthesis and characterization are critical for understanding its potential applications in pharmaceuticals, particularly in anticancer and antimicrobial therapies. It is classified under the category of oxadiazole derivatives, which have been extensively studied for their biological properties.
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. A common method includes:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide can be represented as follows:
InChI=1S/C18H17N3O4/c22-18(13-7-9-23-11-13)19-14-5-2-1-4-12(14)10-16-20-17(21-25-16)15-6-3-8-24-15/h1-6,8,13H,7,9-11H2,(H,19,22)
This structure features:
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide primarily involves interactions at the cellular level:
Data from studies indicate that similar compounds exhibit significant antiproliferative effects against various cancer cell lines (e.g., MCF7 and HepG2), often measured by IC50 values that reflect their potency.
The physical properties of N-(2-((3-(furan-2-y)-1,2,4-Oxadiazol -5-y)methyl)phenyl)benzo[d]thiazole -2-carboxamide include:
Key chemical properties include:
Research indicates that modifications to the core structure can lead to enhanced solubility and bioavailability while maintaining or improving biological activity.
N-(2-((3-(furan-2-y)-1,2,4-Oxadiazol -5-y)methyl)phenyl)benzo[d]thiazole -2-carboxamide has several scientific applications:
Continued research into this compound could lead to novel therapeutic agents targeting various diseases, particularly cancers and infectious diseases.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: